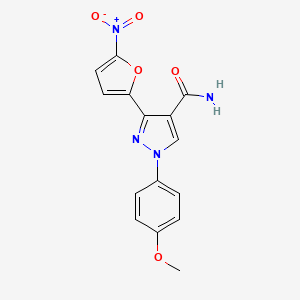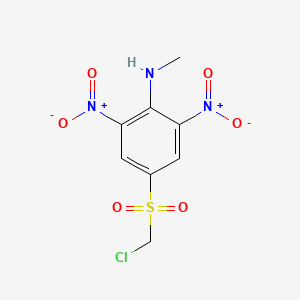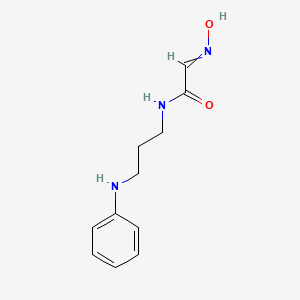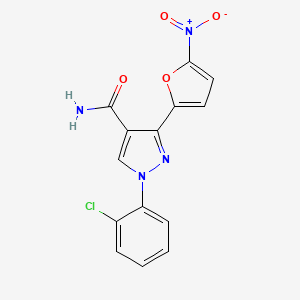
2-Fluorooct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorooct-1-ene is an organic compound that belongs to the class of fluoroalkenes It is characterized by the presence of a fluorine atom attached to the second carbon of an octene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorooct-1-ene typically involves the fluorination of oct-1-ene. One common method is the addition of hydrogen fluoride (HF) to oct-1-ene under controlled conditions. This reaction requires a catalyst, such as antimony pentachloride (SbCl5), to facilitate the addition of the fluorine atom to the desired position on the carbon chain.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fluorination processes. These processes often involve the use of specialized reactors that can handle the corrosive nature of hydrogen fluoride. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluorooct-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or ketones.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a strong base, such as sodium hydroxide (NaOH), at elevated temperatures.
Addition Reactions: Often performed using halogens like bromine (Br2) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: Commonly use oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Fluorinated alcohols or amines.
Addition Reactions: Dihalogenated or hydrogenated products.
Oxidation Reactions: Fluorinated ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Fluorooct-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 2-Fluorooct-1-ene involves its interaction with various molecular targets. The presence of the fluorine atom significantly alters the electronic properties of the compound, making it more reactive towards nucleophiles and electrophiles. This reactivity is exploited in various chemical transformations, where this compound acts as an intermediate or a reactant.
Molecular Targets and Pathways:
Nucleophilic Attack: The fluorine atom’s electronegativity makes the adjacent carbon more susceptible to nucleophilic attack.
Electrophilic Addition: The double bond in this compound can undergo electrophilic addition reactions, forming new carbon-fluorine bonds.
Vergleich Mit ähnlichen Verbindungen
2-Fluorooct-1-ene can be compared with other fluoroalkenes, such as:
2-Fluorobut-1-ene: A shorter chain fluoroalkene with similar reactivity but different physical properties.
2-Fluorohex-1-ene: An intermediate chain fluoroalkene with properties between those of 2-Fluorobut-1-ene and this compound.
2-Fluorodec-1-ene: A longer chain fluoroalkene with increased hydrophobicity and different reactivity patterns.
Uniqueness: The uniqueness of this compound lies in its optimal chain length, which provides a balance between reactivity and physical properties. This makes it a versatile compound for various applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
61350-08-1 |
|---|---|
Molekularformel |
C8H15F |
Molekulargewicht |
130.20 g/mol |
IUPAC-Name |
2-fluorooct-1-ene |
InChI |
InChI=1S/C8H15F/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 |
InChI-Schlüssel |
GQQFAFOCRSCFCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan](/img/structure/B14589141.png)
![2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane](/img/structure/B14589143.png)



![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)







phosphanium bromide](/img/structure/B14589230.png)
